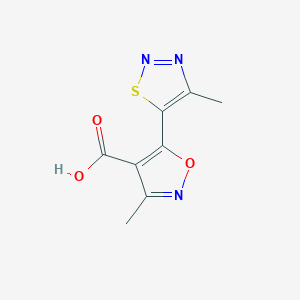

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid

Descripción general

Descripción

“3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C8H7N3O3S and a molecular weight of 225.22 . It contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Molecular Structure Analysis

The thiadiazole nucleus is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . This structure allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid: and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against Gram-positive bacteria . The structure-activity relationship (SAR) studies suggest that the presence of the thiadiazole ring contributes to the bioactivity, with certain moieties enhancing the antimicrobial effect .

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds. These synthesized molecules are of interest due to their potential pharmacological activities. The process involves creating derivatives that are then screened for various biological activities, including antimicrobial effects .

Lipophilicity Studies

Lipophilicity is a key factor in determining the pharmacokinetic properties of a drug. The compound has been used in studies to understand its lipophilic nature, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for drug design and development .

Antibiotic Resistance Research

With the rise of antibiotic-resistant strains of bacteria, there is a pressing need for new antibiotics. Derivatives of this compound have been investigated for their potential to combat antibiotic resistance, offering a new avenue for the development of more effective antibiotics .

Direcciones Futuras

Thiadiazole derivatives have been recognized as pharmacologically significant scaffolds due to their broad and potent activity . Future research could focus on exploring the potential applications of “3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid” in various therapeutic areas.

Mecanismo De Acción

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets, leading to various downstream effects.

Biochemical Pathways

Compounds with a thiadiazole ring are known to affect a wide range of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

Similar compounds with a thiadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of similar compounds .

Propiedades

IUPAC Name |

3-methyl-5-(4-methylthiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-3-5(8(12)13)6(14-10-3)7-4(2)9-11-15-7/h1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZZINWSOIDPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C2=C(C(=NO2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380157 | |

| Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid | |

CAS RN |

263385-59-7 | |

| Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

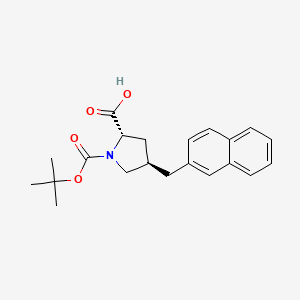

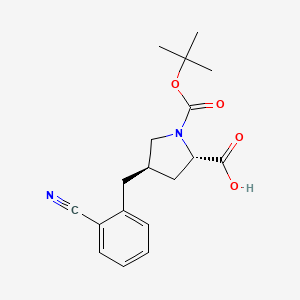

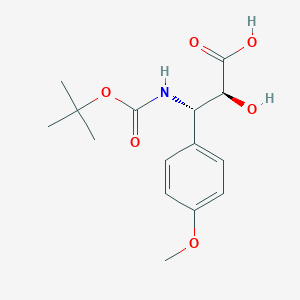

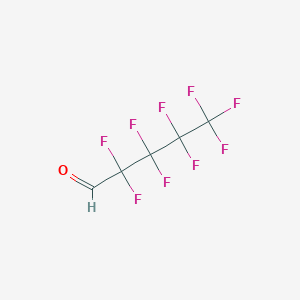

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-phenylacetamide](/img/structure/B1597100.png)

![2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597106.png)

![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)